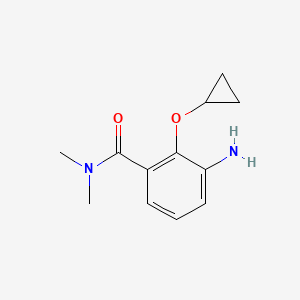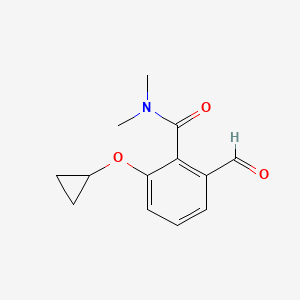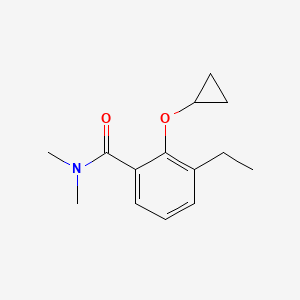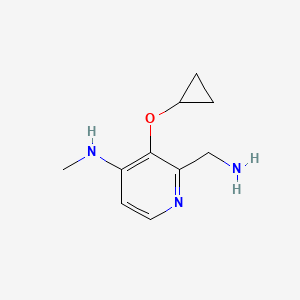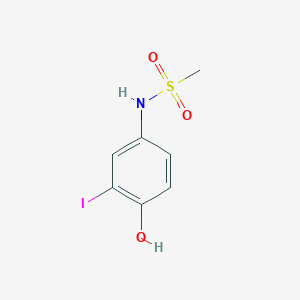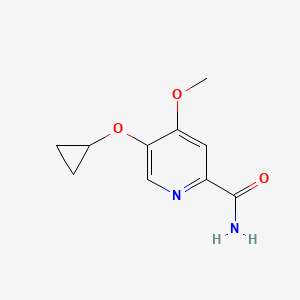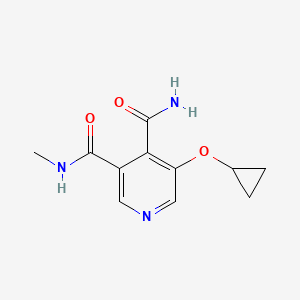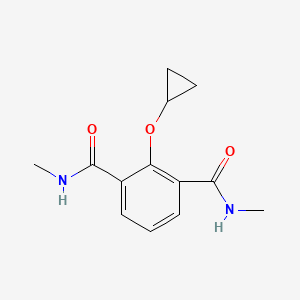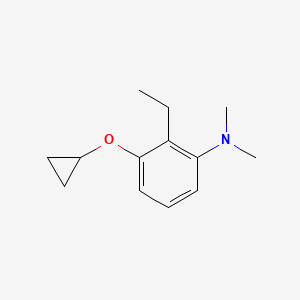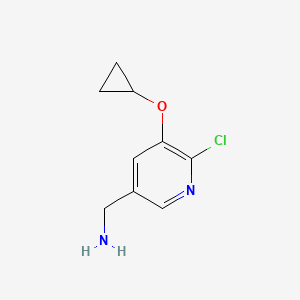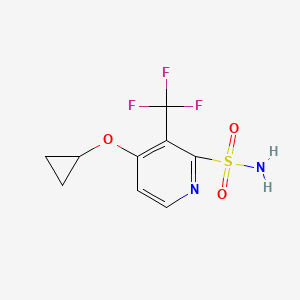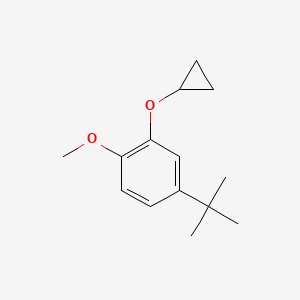
4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene can be achieved through several methods. One common approach involves the cyclopropylation of phenols using potassium cyclopropyl trifluoroborate in the presence of a copper catalyst . The reaction conditions typically include the use of Cu(OAc)2 and 1,10-phenanthroline, with 1 atm of O2 as the terminal oxidant .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the cyclopropylation reaction suggests that it can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The tert-butyl and methoxy groups also contribute to the compound’s overall chemical behavior, affecting its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the cyclopropoxy group.
4-Bromo-2-tert-butyl-1-methoxybenzene: Similar in structure but contains a bromine atom instead of the cyclopropoxy group.
Uniqueness: 4-Tert-butyl-2-cyclopropoxy-1-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-tert-butyl-2-cyclopropyloxy-1-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-5-8-12(15-4)13(9-10)16-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
InChI-Schlüssel |
MQODGGJXHGOYIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


